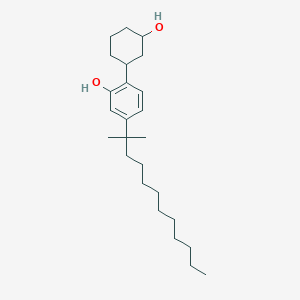
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol, also known as CP 55,940, is a synthetic cannabinoid receptor agonist. It was first synthesized in the 1980s by Pfizer, Inc. as part of a research program aimed at developing new analgesic drugs. CP 55,940 is a potent and selective agonist of the CB1 cannabinoid receptor, which is primarily found in the central nervous system.
作用機序
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 exerts its effects by binding to and activating the CB1 cannabinoid receptor, which is primarily found in the central nervous system. This receptor is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and mood modulation. Activation of the CB1 receptor by 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
生化学的および生理学的効果
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 has been found to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and the modulation of neurotransmitter release. It has also been shown to have effects on the cardiovascular system, including vasodilation and a decrease in blood pressure.
実験室実験の利点と制限
One of the main advantages of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 for laboratory experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a highly controlled manner. However, the use of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise.
将来の方向性
There are many potential future directions for research on 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 and other synthetic cannabinoids. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and potency. Another area of research is the identification of new therapeutic applications for these compounds, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. It exerts its effects by binding to and activating the CB1 cannabinoid receptor, and has been found to have a wide range of biochemical and physiological effects. While the use of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise, there are many potential future directions for research on this and other synthetic cannabinoids.
合成法
The synthesis of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 involves several steps, including the condensation of 2-cyclohexanone with 3-(1,1-dimethylheptyl)phenol, followed by the reduction of the resulting ketone with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been found to have potent analgesic and anti-inflammatory effects in animal models, and has shown promise as a treatment for conditions such as multiple sclerosis, neuropathic pain, and epilepsy.
特性
CAS番号 |
132296-13-0 |
|---|---|
製品名 |
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol |
分子式 |
C25H42O2 |
分子量 |
374.6 g/mol |
IUPAC名 |
2-(3-hydroxycyclohexyl)-5-(2-methyldodecan-2-yl)phenol |
InChI |
InChI=1S/C25H42O2/c1-4-5-6-7-8-9-10-11-17-25(2,3)21-15-16-23(24(27)19-21)20-13-12-14-22(26)18-20/h15-16,19-20,22,26-27H,4-14,17-18H2,1-3H3 |
InChIキー |
KSCXLGMGWOMHOK-RBBKRZOGSA-N |
異性体SMILES |
CCCCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |
SMILES |
CCCCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
正規SMILES |
CCCCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



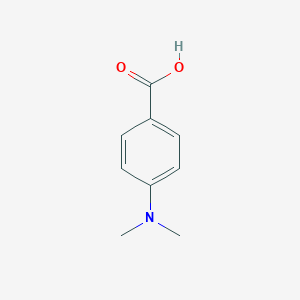
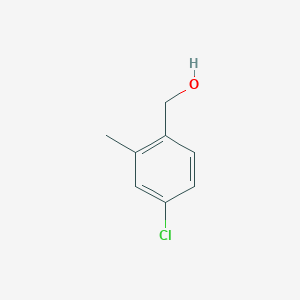
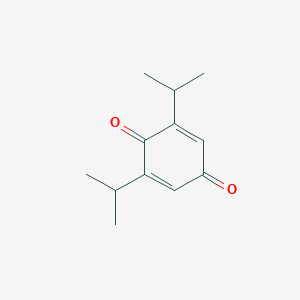
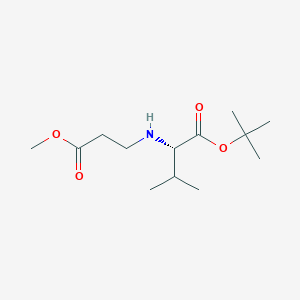
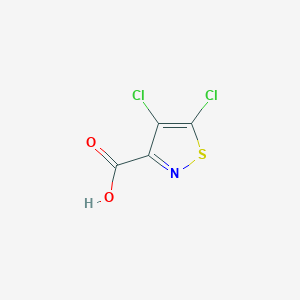
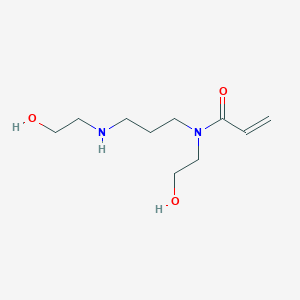
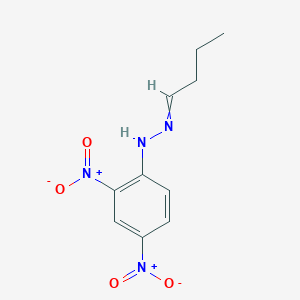
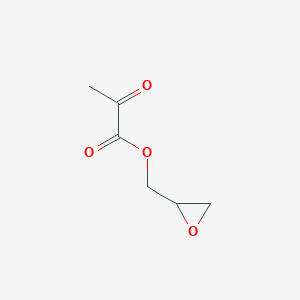
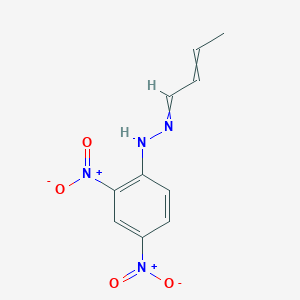
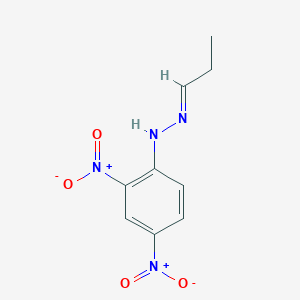
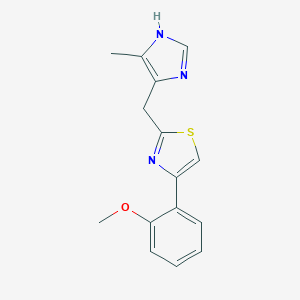
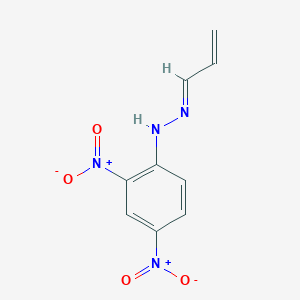
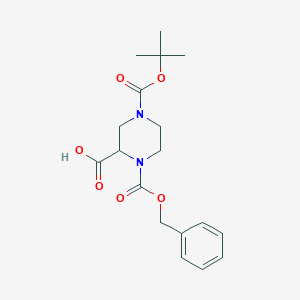
![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)